Biliverdin
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Overview
Description
Biliverdin is a green tetrapyrrolic bile pigment that is produced through the degradation of heme. It is an intermediate metabolite in the catabolic pathway of heme, which is primarily found in the bodies of vertebrates. When red blood cells break down, hemoglobin is released and subsequently catabolized into globulin and heme. Heme oxygenase catalyzes the cleavage of heme at the α-methene bridge, resulting in the formation of this compound IXα . This compound is then reduced to bilirubin by the enzyme this compound reductase . This compound plays a significant role in various biological processes, including antioxidant, anti-inflammatory, and immune response inhibitory activities .
Mechanism of Action
Mode of Action
Biliverdin interacts with its targets, primarily heme oxygenase, to bring about changes in the body. A selective cleavage of heme by heme oxygenase occurs at the α-methane bridge, producing the this compound IXα isomer . This compound is subsequently reduced to bilirubin IXα by this compound reductase . Evidence suggests that this compound possesses antioxidant properties in mammals, but its mode of action is unclear . Singlet oxygen, a well-recognized and common reactive oxygen species (ROS), has been shown to be quenched (neutralized) by this compound .
Biochemical Pathways
This compound is an intermediate metabolite in heme metabolism . In the bodies of vertebrates, dead red blood cells release hemoglobin, which is then catabolized into globulin and heme . Heme is then selectively cleaved by heme oxygenase to produce this compound . This compound is subsequently reduced to bilirubin IXα by this compound reductase .
Pharmacokinetics
It is known that this compound, bilirubin, and unconjugated bilirubin concentrations can be quantified in the serum and pouch fluid using liquid chromatography-mass spectrometry .
Result of Action
This compound serves multiple functions in the human body, including antioxidant, anti-inflammatory, and immune response inhibitory activities . It has great potential as a clinical drug . As an antioxidant, this compound protects the body from damages caused by harmful molecules called free radicals or other species, cumulatively referred to as reactive oxygen species (ROS) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound by the biotransformation of exogenous heme using recombinant HO-expressing yeast cells was studied, and the concentration of the inducer methanol, the induction culture time, the pH of the medium, and the concentration of sorbitol supplied in the medium were optimized, resulting in a significant improvement in the yield of HO1 . This shows that the environment can significantly influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Biliverdin is mainly produced through the degradation of heme. In vertebrates, dead red blood cells release hemoglobin, which is then catabolized into globulin and heme. A selective cleavage of heme by heme oxygenase (HO) occurs at the α-methane bridge, producing the this compound IXα isomer . This compound is subsequently reduced to bilirubin IXα by this compound reductase .
Cellular Effects
This compound has great potential as a clinical drug due to its antioxidant, anti-inflammatory, and immune response inhibitory activities . It plays a crucial role in the human body’s defense mechanism against oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves the enzymatic hydrolysis of heme by HO. This process exhibits high selectivity and almost only produces this compound IXα .
Temporal Effects in Laboratory Settings
In laboratory settings, the yield of this compound was 132 mg/L when hemin was added to the culture of GS115-HO1 and incubated for 4 hours at 30 °C .
Dosage Effects in Animal Models
The effects of this compound in animal models are yet to be thoroughly studied. It is known that this compound has a significant role in the human body’s defense mechanism against oxidative stress .
Metabolic Pathways
This compound is an intermediate metabolite in heme metabolism. It is produced through the degradation of heme by heme oxygenase, and is subsequently reduced to bilirubin IXα by this compound reductase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are yet to be thoroughly studied. It is known that this compound is a crucial component of the human body’s defense mechanism against oxidative stress .
Subcellular Localization
The subcellular localization of this compound is yet to be thoroughly studied. It is known that this compound plays a significant role in the human body’s defense mechanism against oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biliverdin can be synthesized through the biotransformation of exogenous heme using recombinant yeast cells. For instance, the heme oxygenase-1 gene from Arabidopsis thaliana can be recombined into Pichia pastoris cells, resulting in the construction of a recombinant strain that expresses active heme oxygenase-1 in the cytoplasm . The optimal conditions for this process include the concentration of the inducer methanol, the induction culture time, the pH of the medium, and the concentration of sorbitol supplied in the medium . The yield of this compound can be significantly improved under these optimized conditions.
Industrial Production Methods: Industrial production of this compound involves the use of recombinant Escherichia coli cells. The codon-optimized gene of this compound reductase from cyanobacterium Synechocystis can be cloned into Escherichia coli BL21 (DE3) cells . The conditions for expressing this compound reductase are optimized, and the resting cells are employed as biocatalysts to biotransform this compound to bilirubin . This method provides a potential alternative process for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions: Biliverdin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. The most notable reaction is its reduction to bilirubin by this compound reductase . This reaction involves the use of NADPH as the reducing agent .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form different isomers, such as this compound IXα, IXβ, IXγ, and IXδ.
Reduction: The reduction of this compound to bilirubin is catalyzed by this compound reductase in the presence of NADPH.
Hydrolysis: Chemical hydrolysis of this compound can yield various isomers depending on the reaction conditions.
Major Products: The primary product formed from the reduction of this compound is bilirubin . Other products may include different isomers of this compound depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biliverdin has a wide range of scientific research applications in various fields:
Comparison with Similar Compounds
Biliverdin is often compared with other bile pigments, such as bilirubin. While both compounds are products of heme catabolism, they have distinct properties and functions:
Bilirubin: Bilirubin is the reduced form of this compound and is known for its yellow color.
This compound IXα, IXβ, IXγ, and IXδ: These are different isomers of this compound produced through chemical hydrolysis
This compound is unique due to its green color and its role as an intermediate metabolite in heme degradation . Its antioxidant, anti-inflammatory, and immune response inhibitory activities make it a valuable compound for various scientific research applications .
Properties
CAS No. |
114-25-0 |
---|---|
Molecular Formula |
C33H34N4O6 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H34N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41) |
InChI Key |
RCNSAJSGRJSBKK-UHFFFAOYSA-N |
Isomeric SMILES |
CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O |
SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |
melting_point |
>300 °C |
114-25-0 | |
Synonyms |
3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetrametyl-1,19-dioxo-21H-biline-8,12-dipropanoic Acid; Biliverdin; Biliverdin IXα; Dehydrobilirubin; NSC 62793; Oocyan; Protobiliverdin IXα; Uteroverdine; α-Biliverdin; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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